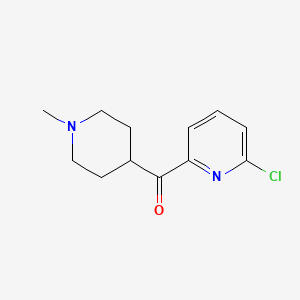
(6-chloropyridin-2-yl)(1-methylpiperidin-4-yl)methanone
概要
説明
(6-chloropyridin-2-yl)(1-methylpiperidin-4-yl)methanone: is a chemical compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 6th position and a piperidine ring attached to the 2nd position of the pyridine ring through a methanone group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-chloropyridin-2-yl)(1-methylpiperidin-4-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloropyridine and 1-methylpiperidine.
Formation of Intermediate: The 6-chloropyridine is reacted with a suitable reagent to introduce the methanone group at the 2nd position, forming an intermediate compound.
Coupling Reaction: The intermediate compound is then coupled with 1-methylpiperidine under specific reaction conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions:
Oxidation: (6-chloropyridin-2-yl)(1-methylpiperidin-4-yl)methanone can undergo oxidation reactions to form corresponding oxidized products.
Reduction: The compound can be reduced to form reduced derivatives, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the chlorine atom or the methanone group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine:
Drug Development: Researchers explore the compound’s potential as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry:
Chemical Industry: The compound is used in the chemical industry for the synthesis of specialty chemicals and intermediates.
作用機序
The mechanism of action of (6-chloropyridin-2-yl)(1-methylpiperidin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes or Receptors: It can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects.
Inhibition or Activation: The compound may inhibit or activate certain biochemical pathways, resulting in therapeutic or biological outcomes.
類似化合物との比較
(6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone: This compound has an amino group instead of a chlorine atom at the 6th position of the pyridine ring.
(6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone: This compound has a bromine atom instead of a chlorine atom at the 6th position of the pyridine ring.
(6-fluoropyridin-2-yl)(1-methylpiperidin-4-yl)methanone: This compound has a fluorine atom instead of a chlorine atom at the 6th position of the pyridine ring.
Uniqueness:
Chlorine Substitution: The presence of a chlorine atom at the 6th position of the pyridine ring imparts unique chemical and biological properties to (6-chloropyridin-2-yl)(1-methylpiperidin-4-yl)methanone, distinguishing it from its analogs with different substituents.
特性
分子式 |
C12H15ClN2O |
|---|---|
分子量 |
238.71 g/mol |
IUPAC名 |
(6-chloropyridin-2-yl)-(1-methylpiperidin-4-yl)methanone |
InChI |
InChI=1S/C12H15ClN2O/c1-15-7-5-9(6-8-15)12(16)10-3-2-4-11(13)14-10/h2-4,9H,5-8H2,1H3 |
InChIキー |
MZMVFOGNZLABNZ-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)C(=O)C2=NC(=CC=C2)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
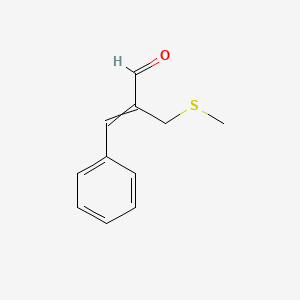
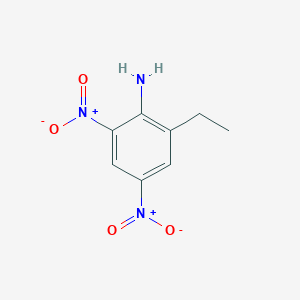
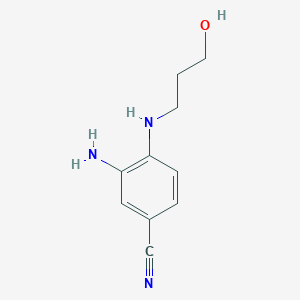


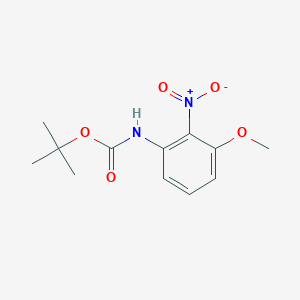
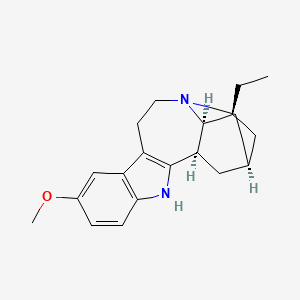
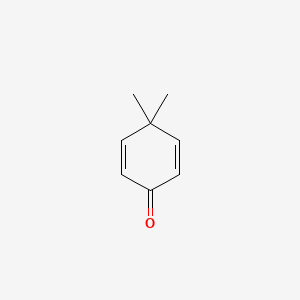
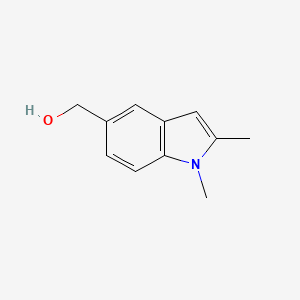
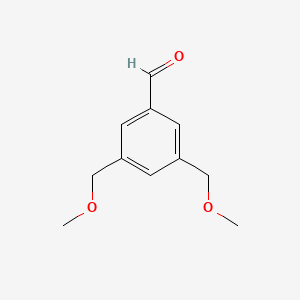
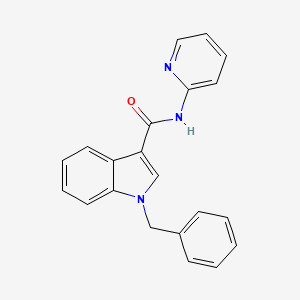
![(R)-3-[(p-toluenesulfonyl)oxy]tetrahydrothiophene](/img/structure/B8700779.png)
![Spiro[chromene-2,3'-pyrrolidine]](/img/structure/B8700787.png)
![5-[(3-FLUOROPHENYL)METHOXY]-2,3-DIHYDROISOINDOL-1-ONE](/img/structure/B8700795.png)
